2-Bromo-5-nitropyridin-4-amine

Process Chemistry Nucleophilic Aromatic Substitution Synthetic Methodology

Procure 2-Bromo-5-nitropyridin-4-amine (CAS 84487-15-0) for your advanced drug discovery programs. This unique 2-bromo-4-amino-5-nitro substitution pattern provides orthogonal reactivity: the bromine para to the amino group enables efficient Pd cross-couplings (80-92% yields), while the 4-amino-5-nitro motif allows quantitative reduction to a privileged 3,4-diamino hinge-binder for kinase inhibitors. Its demonstrated selectivity in phenotypic assays (IC₅₀ 15–25 µM vs. cancer lines) makes correct isomeric identity critical for SAR reproducibility. Benefit from an efficient single-step synthesis from 2,4-dibromo-5-nitropyridine (95% isolated yield) for cost-effective scale-up.

Molecular Formula C5H4BrN3O2
Molecular Weight 218.01 g/mol
CAS No. 84487-15-0
Cat. No. B1338723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-nitropyridin-4-amine
CAS84487-15-0
Molecular FormulaC5H4BrN3O2
Molecular Weight218.01 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Br)[N+](=O)[O-])N
InChIInChI=1S/C5H4BrN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8)
InChIKeyKBAXIFACFUIWMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-nitropyridin-4-amine (CAS 84487-15-0): A Multi-Functional Pyridine Building Block for Pharmaceutical and Agrochemical Synthesis


2-Bromo-5-nitropyridin-4-amine (CAS 84487-15-0), molecular formula C₅H₄BrN₃O₂ and molecular weight 218.01 g/mol, is a polysubstituted pyridine derivative featuring bromine at the 2-position, a nitro group at the 5-position, and an amino group at the 4-position . This specific 2,4,5-substitution pattern creates a unique reactivity profile combining electrophilic bromine for cross-coupling reactions, a reducible nitro group for amine diversification, and a nucleophilic amino group for further derivatization . Its predicted physicochemical properties include a boiling point of 396.3±37.0 °C at 760 mmHg, density of 1.9±0.1 g/cm³, and ACD/LogP of 2.29, indicating moderate lipophilicity suitable for membrane permeability in drug design .

2-Bromo-5-nitropyridin-4-amine (CAS 84487-15-0): Why In-Class Analogs Are Not Interchangeable


Although multiple bromo-nitropyridine regioisomers and chloro-substituted analogs exist as commercial building blocks, their substitution patterns critically alter reaction outcomes. The 2-bromo-4-amino-5-nitro arrangement positions the bromine atom para to the amino group, enhancing its leaving group ability in nucleophilic aromatic substitution (SNAr) compared to meta-substituted analogs . The nitro group ortho to the amino group enables efficient reduction pathways to ortho-diamines—key pharmacophores in kinase inhibitors—while the bromine serves as a versatile handle for Pd-catalyzed cross-couplings [1]. Substituting with 2-chloro-5-nitropyridin-4-amine, for instance, reduces reactivity in Suzuki-Miyaura couplings due to the stronger C–Cl bond, necessitating harsher conditions that may compromise sensitive functional groups .

2-Bromo-5-nitropyridin-4-amine (CAS 84487-15-0): Quantified Differentiation for Evidence-Based Procurement


High-Yield One-Step Synthesis from 2,4-Dibromo-5-nitropyridine

2-Bromo-5-nitropyridin-4-amine is synthesized in a single step from 2,4-dibromo-5-nitropyridine via selective SNAr amination at the 4-position, achieving a 95% isolated yield under ambient conditions . In contrast, the synthesis of 2-bromo-3-nitropyridin-4-amine typically requires a multi-step sequence involving protection/deprotection strategies with overall yields often below 70% .

Process Chemistry Nucleophilic Aromatic Substitution Synthetic Methodology

Quantified In Vitro Antiproliferative Activity Across Multiple Cancer Cell Lines

2-Bromo-5-nitropyridin-4-amine demonstrates direct, dose-dependent antiproliferative activity against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines with IC₅₀ values of 15, 20, and 25 µM, respectively . In contrast, the regioisomeric 2-bromo-3-nitropyridin-4-amine shows no significant cytotoxicity (IC₅₀ > 100 µM) in the same MCF-7 assay, indicating that the 5-nitro substitution pattern is essential for biological activity .

Cancer Pharmacology Medicinal Chemistry Phenotypic Screening

Bromine vs. Chlorine Leaving Group Reactivity in Cross-Coupling

The C–Br bond in 2-bromo-5-nitropyridin-4-amine enables efficient Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids under mild conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C, 2 h) with typical yields of 80–92% for various aryl partners . The chloro analog (2-chloro-5-nitropyridin-4-amine) requires elevated temperatures (≥100 °C) and specialized ligands (e.g., XPhos) to achieve comparable conversion, often resulting in yields 15–20% lower due to competitive dehalogenation .

Suzuki-Miyaura Coupling Palladium Catalysis Biaryl Synthesis

Ortho-Nitro Group Enables Rapid Reduction to Vicinal Diamine Pharmacophore

The 4-amino-5-nitro orientation in 2-bromo-5-nitropyridin-4-amine enables a single-step reduction to yield 3,4-diamino-6-bromopyridine—a key intermediate in multiple kinase inhibitor programs—using Fe/AcOH at 75 °C with near-quantitative conversion [1]. The regioisomeric 2-bromo-4-nitropyridin-3-amine, upon reduction, produces a 3,4-diamine with different electronic properties and altered kinase binding profiles [2].

Reduction Chemistry Kinase Inhibitor Scaffold Diamine Synthesis

2-Bromo-5-nitropyridin-4-amine (CAS 84487-15-0): Optimized Research and Industrial Applications


Medicinal Chemistry: Kinase Inhibitor Scaffold Generation via Reductive Diamine Formation

The 4-amino-5-nitro orientation enables direct reduction to 3,4-diamino-6-bromopyridine, a validated hinge-binding motif in kinase inhibitor design (e.g., CK2, ROCK). This transformation is quantitative under mild Fe/AcOH conditions, providing rapid access to a privileged pharmacophore . Subsequent functionalization of the bromine via cross-coupling allows exploration of diverse chemical space for structure-activity relationship (SAR) studies .

Process Development: Cost-Effective Large-Scale Synthesis via High-Yield Amination

The 95% isolated yield from 2,4-dibromo-5-nitropyridine under ambient conditions makes this route attractive for scale-up. The single-step operation minimizes unit operations and waste, reducing process mass intensity and cost of goods. This synthetic efficiency is particularly valuable when the compound serves as a late-stage intermediate in multi-kilogram campaigns.

Phenotypic Screening: Direct Antiproliferative Activity in Oncology Programs

With confirmed IC₅₀ values of 15–25 µM against breast, cervical, and lung cancer cell lines , this compound can serve as a phenotypic hit for lead optimization. Its activity profile is regioisomer-specific—the 3-nitro analog is inactive—making the correct procurement of the 5-nitro isomer critical for reproducing biological results .

Library Synthesis: Diversification via Sequential Orthogonal Transformations

The orthogonal reactivity of the bromine (cross-coupling), nitro group (reduction/cyclization), and amino group (acylation/sulfonylation) enables parallel library synthesis with minimal protecting group manipulations. High cross-coupling yields (80–92%) under mild Pd catalysis ensure efficient diversification without side reactions that plague less reactive chloro analogs.

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